3-Hydroxybenzenesulfonamide
Overview
Description
3-Hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide, where a hydroxyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Scientific Research Applications
3-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 3-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion present in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s function, which in turn impacts several biochemical pathways. The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . This interaction can influence various physiological processes, including fluid balance and pH regulation .
Result of Action
The result of this compound’s action is the inhibition of carbonic anhydrase activity. This inhibition can lead to a range of pharmacological effects, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These effects allow the compound to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding affinity of the compound to carbonic anhydrase . .
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase, a zinc-containing metalloenzyme. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide, a crucial reaction in many physiological processes. This compound binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, affecting processes such as pH regulation and ion transport.
Cellular Effects
This compound influences various cellular processes by interacting with enzymes and proteins within the cell. Its inhibition of carbonic anhydrase affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase can lead to altered pH levels within the cell, impacting processes such as glycolysis and the citric acid cycle. Additionally, changes in pH can influence the activity of other enzymes and proteins, leading to downstream effects on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase. The compound forms a coordination bond with the zinc ion in the enzyme’s active site, inhibiting its activity. This inhibition is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . These interactions disrupt the enzyme’s normal function, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its inhibitory effects on carbonic anhydrase. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects such as metabolic imbalances and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects become detrimental to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. This enzyme plays a role in processes such as lipogenesis, ureagenesis, gluconeogenesis, and intracellular respiration . By inhibiting carbonic anhydrase, this compound can affect these pathways, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that this compound can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on carbonic anhydrase. This localization is crucial for its activity and function, as it ensures that this compound interacts with its target enzyme in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzenesulfonamide can be synthesized through the reaction of 3-hydroxybenzene-1-sulfonyl chloride with aqueous ammonia. The reaction typically involves dissolving 3-hydroxybenzene-1-sulfonyl chloride in tetrahydrofuran (THF) and then adding a 7M aqueous ammonia solution. The mixture is stirred for about an hour, concentrated under vacuum, and then taken up in ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the sulfonation of phenol derivatives followed by amination. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzenesulfonamide: The hydroxyl group is positioned differently, affecting its reactivity and interaction with enzymes.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: 3-Hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl and a sulfonamide group on the benzene ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a biochemical probe and industrial intermediate.
Properties
IUPAC Name |
3-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPPWRYNXRWUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348454 | |
Record name | 3-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20759-40-4 | |
Record name | 3-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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